molecular formula C23H40O3 B14451846 Ethyl 11-(3-methyl-5-pentylfuran-2-YL)undecanoate CAS No. 76859-13-7

Ethyl 11-(3-methyl-5-pentylfuran-2-YL)undecanoate

Cat. No.: B14451846
CAS No.: 76859-13-7
M. Wt: 364.6 g/mol
InChI Key: COMUHRXMGOHECM-UHFFFAOYSA-N
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Description

Ethyl 11-(3-methyl-5-pentylfuran-2-YL)undecanoate is a chemical compound with the molecular formula C23H40O3 It is an ester, characterized by the presence of a furan ring substituted with a methyl and a pentyl group, attached to an undecanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 11-(3-methyl-5-pentylfuran-2-YL)undecanoate typically involves esterification reactions. One common method is the reaction of 11-(3-methyl-5-pentylfuran-2-YL)undecanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 11-(3-methyl-5-pentylfuran-2-YL)undecanoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

Ethyl 11-(3-methyl-5-pentylfuran-2-YL)undecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying esterification reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of Ethyl 11-(3-methyl-5-pentylfuran-2-YL)undecanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then interact with biological targets. The furan ring may also participate in various biochemical reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Ethyl 11-(3-methyl-5-pentylfuran-2-YL)undecanoate can be compared with other esters and furan derivatives:

    Ethyl acetate: A simple ester with a fruity odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a pleasant smell, used in flavorings and perfumes.

    Ethyl benzoate: An aromatic ester used in the fragrance industry.

The uniqueness of this compound lies in its complex structure, combining a long aliphatic chain with a substituted furan ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

76859-13-7

Molecular Formula

C23H40O3

Molecular Weight

364.6 g/mol

IUPAC Name

ethyl 11-(3-methyl-5-pentylfuran-2-yl)undecanoate

InChI

InChI=1S/C23H40O3/c1-4-6-13-16-21-19-20(3)22(26-21)17-14-11-9-7-8-10-12-15-18-23(24)25-5-2/h19H,4-18H2,1-3H3

InChI Key

COMUHRXMGOHECM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=C(O1)CCCCCCCCCCC(=O)OCC)C

Origin of Product

United States

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